

Application Notes: Immunohistochemical Staining of Protein Kinase X (PKX)

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Compound of Interest

Compound Name: GLK-19

Cat. No.: B1576535

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Introduction

Protein Kinase X (PKX) is a critical serine/threonine kinase involved in cellular proliferation and survival pathways. Its aberrant expression or activation is implicated in several human malignancies, making it a key biomarker for disease progression and a potential therapeutic target. Immunohistochemistry (IHC) is a powerful technique to visualize PKX expression and localization within the cellular and tissue context, providing valuable insights for both basic research and clinical diagnostics. This document provides a detailed protocol for the immunohistochemical detection of PKX in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

Target Information

- Target: Protein Kinase X (PKX)
- Cellular Localization: Primarily cytoplasmic, with potential nuclear translocation upon activation.
- Function: Regulates cell cycle progression and inhibits apoptosis.

Antibody Specificity

The protocol described utilizes a monoclonal antibody specifically designed to recognize an epitope on the C-terminal domain of human PKX. Cross-reactivity with other species should be

validated independently.

Quantitative Data Summary

For consistent and reproducible staining, the following antibody dilutions and incubation parameters have been validated.

Parameter	Recommendation
Primary Antibody Dilution	1:100 - 1:500
Incubation Time (Primary)	60 minutes at Room Temperature or Overnight at 4°C
Antigen Retrieval	Heat-Induced Epitope Retrieval (HIER)
Retrieval Buffer	Citrate Buffer (pH 6.0)
Detection System	Polymer-based HRP detection system
Substrate/Chromogen	DAB (3,3'-Diaminobenzidine)
Incubation Time (Secondary)	30 minutes at Room Temperature
Counterstain	Hematoxylin

Experimental Protocols

I. Tissue Preparation and Deparaffinization

- Cut FFPE tissue sections at 4-5 µm thickness and mount on positively charged slides.
- Bake slides for 60 minutes at 60°C.
- Deparaffinize sections by immersing in two changes of xylene for 5 minutes each.
- Rehydrate sections through a graded series of ethanol:
 - 100% Ethanol: 2 changes, 3 minutes each.
 - 95% Ethanol: 2 changes, 3 minutes each.

- 70% Ethanol: 1 change, 3 minutes.
- Rinse with deionized water for 5 minutes.

II. Antigen Retrieval (HIER)

- Pre-heat a pressure cooker or water bath containing Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) to 95-100°C.
- Immerse slides in the pre-heated buffer and incubate for 20 minutes.
- Allow slides to cool in the buffer for 20 minutes at room temperature.
- Rinse slides with deionized water and then with wash buffer (e.g., TBS-T).

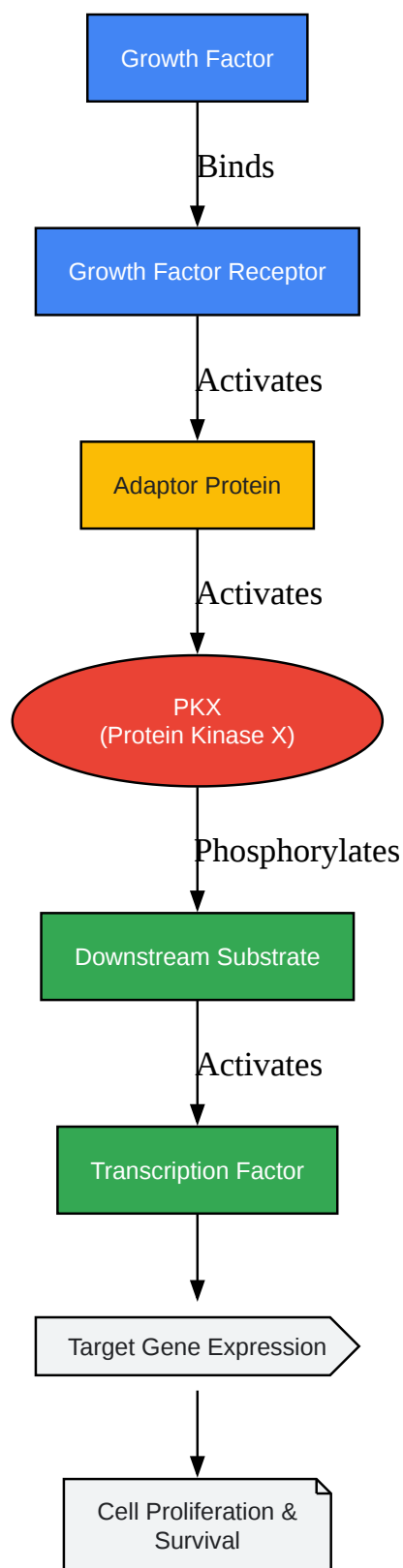
III. Staining Procedure

- Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
- Protein Block: Apply a protein blocking solution (e.g., 5% normal goat serum in TBS) and incubate for 30 minutes at room temperature to minimize non-specific antibody binding.
- Primary Antibody: Drain the blocking solution and apply the anti-PKX primary antibody diluted in antibody diluent (e.g., TBS with 1% BSA). Incubate for 60 minutes at room temperature.
- Wash: Rinse slides with wash buffer (3 changes, 5 minutes each).
- Secondary Antibody: Apply a biotin-free, HRP-polymer conjugated secondary antibody. Incubate for 30 minutes at room temperature.
- Wash: Rinse slides with wash buffer (3 changes, 5 minutes each).
- Chromogen Development: Apply DAB chromogen solution and incubate for 5-10 minutes, or until the desired stain intensity is achieved. Monitor development under a microscope.
- Rinse: Stop the reaction by rinsing with deionized water.

IV. Counterstaining and Mounting

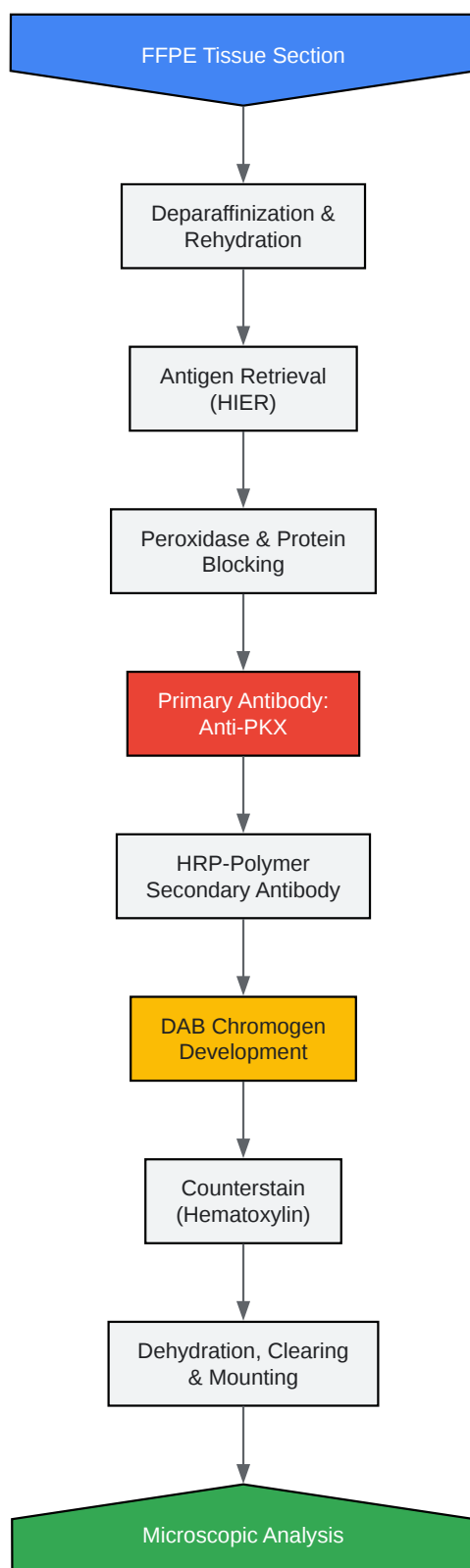
- Counterstain: Immerse slides in Hematoxylin for 1-2 minutes.
- Bluing: Rinse with water and then immerse in a bluing reagent (e.g., 0.2% ammonia water) for 30-60 seconds.
- Dehydration: Dehydrate the sections through a graded series of ethanol (95%, 100%).
- Clearing: Clear the sections in two changes of xylene for 3 minutes each.
- Mounting: Apply a drop of permanent mounting medium and cover with a coverslip.

Visualizations



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Caption: A simplified signaling pathway illustrating the activation of Protein Kinase X (PKX).



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Caption: The experimental workflow for immunohistochemical (IHC) staining of PKX.

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